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Compound of Interest

Compound Name: Fmoc-D-Asn(Trt)-OH

Cat. No.: B557047 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-D-Asn(Trt)-OH, a critical building

block in solid-phase peptide synthesis (SPPS). This document outlines its chemical properties,

the strategic importance of its protecting groups, and detailed protocols for its application in the

synthesis of peptides for research and drug development.

Core Compound Data
The fundamental properties of Fmoc-D-Asn(Trt)-OH are summarized below, providing

essential information for its handling and use in chemical synthesis.
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Property Value Citations

CAS Number 180570-71-2 [1][2][3]

Molecular Formula C₃₈H₃₂N₂O₅ [1][2][3]

Molecular Weight 596.67 g/mol [2][4]

Appearance
White to off-white powder or

crystals
[3][4]

Melting Point 211-216 °C [3][4]

Storage 2-8°C [4]

Solubility

Readily soluble in standard

peptide synthesis solvents like

DMF and NMP.

[5]

The Role of Protecting Groups in Peptide Synthesis
The successful synthesis of a specific peptide sequence relies on the strategic use of

protecting groups to prevent unwanted side reactions. In Fmoc-D-Asn(Trt)-OH, two such

groups are employed: the Fmoc group for temporary protection of the α-amino group and the

Trityl group for the permanent protection of the asparagine side chain.

The Fmoc (9-fluorenylmethyloxycarbonyl) Group: This is a base-labile protecting group for the

α-amino function of the amino acid.[6] Its key advantage is its removal under mild basic

conditions, typically with a solution of piperidine in an organic solvent like dimethylformamide

(DMF).[7][8] This allows for the selective deprotection of the N-terminus at each cycle of

peptide synthesis without affecting the acid-labile side-chain protecting groups.[9]

The Trityl (Trt) Group: The Trityl group is an acid-labile protecting group used here to mask the

side chain amide of asparagine.[10] This protection is crucial for two main reasons:

Prevention of Dehydration: During the activation step of the coupling reaction, the

unprotected amide side chain of asparagine can undergo dehydration to form a nitrile,

leading to a significant and difficult-to-separate impurity. The bulky Trityl group sterically

hinders this side reaction.[5][11]
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Improved Solubility: The presence of the Trityl group enhances the solubility of the Fmoc-

amino acid derivative in common organic solvents used in SPPS.[10]

The Trityl group is stable throughout the iterative cycles of Fmoc deprotection and coupling and

is typically removed during the final cleavage of the peptide from the resin using a strong acid

cocktail, commonly containing trifluoroacetic acid (TFA).

Experimental Protocol: Incorporation of Fmoc-D-
Asn(Trt)-OH in SPPS
The following is a generalized protocol for the incorporation of an Fmoc-D-Asn(Trt)-OH
residue into a growing peptide chain during Fmoc-based solid-phase peptide synthesis.

Materials:

Fmoc-protected peptide-resin

Fmoc-D-Asn(Trt)-OH

Deprotection Solution: 20% piperidine in DMF (v/v)

Coupling Reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) or HATU (1-

[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).

Solvents: DMF (N,N-dimethylformamide), DCM (dichloromethane)

Solid-phase peptide synthesis vessel

Inert gas (Nitrogen or Argon)

Procedure:

Resin Swelling: The peptide-resin is swelled in DMF for at least one hour in the reaction

vessel.[12]
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Fmoc Deprotection:

The DMF is drained from the resin.

The deprotection solution (20% piperidine in DMF) is added to the resin.

The mixture is agitated for 5-20 minutes at room temperature.[12][13]

The deprotection solution is drained, and the resin is washed thoroughly with DMF (3-5

times) to remove all traces of piperidine.[12]

Amino Acid Activation and Coupling:

In a separate vial, Fmoc-D-Asn(Trt)-OH (typically 3-5 equivalents relative to the resin

loading) is dissolved in DMF.

The coupling reagents (e.g., HBTU and DIPEA, in slight excess relative to the amino acid)

are added to the amino acid solution. The mixture is allowed to pre-activate for a few

minutes.[14]

This activated amino acid solution is then added to the deprotected peptide-resin in the

reaction vessel.

The coupling reaction is allowed to proceed for 1-2 hours at room temperature with

agitation.[15]

Washing:

The coupling solution is drained from the resin.

The resin is washed thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove any

unreacted reagents and byproducts.[13]

Cycle Repetition: Steps 2-4 are repeated for each subsequent amino acid in the peptide

sequence.

Final Cleavage and Trityl Deprotection:
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Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-

chain protecting groups, including the Trityl group, are removed simultaneously.

The peptide-resin is washed with DCM and dried under vacuum.

A cleavage cocktail, typically 95% TFA with scavengers (e.g., water, triisopropylsilane), is

added to the resin.[16]

The reaction proceeds for 2-3 hours at room temperature. It is important to note that if the

Asn(Trt) residue is at the N-terminus, the deprotection may be slower and require extended

reaction times.[5][17]

The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and

lyophilized.

Logical Workflow and Signaling Pathways
The process of extending a peptide chain using Fmoc-D-Asn(Trt)-OH follows a logical, cyclical

workflow inherent to solid-phase peptide synthesis. This workflow is visualized below.

Start:
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Wash
(DMF)

Coupling:
Activated Fmoc-D-Asn(Trt)-OH
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or Final CleavageContinue

Synthesis
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Final
Residue

Click to download full resolution via product page

Caption: Workflow for the incorporation of Fmoc-D-Asn(Trt)-OH in SPPS.

This diagram illustrates the cyclical nature of adding a new amino acid residue. The process

begins with the deprotection of the N-terminal Fmoc group, followed by washing, coupling of

the next activated amino acid (in this case, Fmoc-D-Asn(Trt)-OH), and another washing step.

This cycle is repeated until the desired peptide sequence is assembled.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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